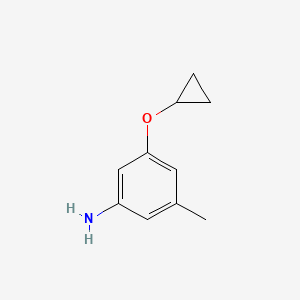

3-Cyclopropoxy-5-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3,11H2,1H3 |

InChI Key |

KLURFACBWZBUTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2CC2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Cyclopropoxy 5 Methylaniline Derivatives

Reactivity of the Aniline (B41778) Moiety

The aniline core is the primary site of chemical reactivity in 3-Cyclopropoxy-5-methylaniline, participating in a range of reactions from oxidative transformations to aromatic substitutions and cyclizations.

Oxidative Transformations of Anilines

Anilines are readily oxidized due to the electron-rich nature of the amino group and the stabilizing effect of the adjacent aromatic ring. The oxidation can proceed through various mechanisms, often leading to a complex mixture of products unless carefully controlled. These transformations are fundamental in both synthetic chemistry and in understanding the metabolic fate of aniline derivatives.

The initial step in many oxidative transformations of anilines involves a single electron transfer (SET) from the electron-rich aniline to an oxidant, forming a radical cation. This process is central to photochemical and electrochemical reactions. Anilines, being potent electron donors, are excellent substrates for photoinduced electron transfer. However, a significant challenge in these reactions is the competing process of back electron transfer (BET), where the generated radical cation is reduced back to the starting aniline, which can limit the efficiency of subsequent reactions. Strategies to minimize BET, such as using basic alkylamines to facilitate deprotonation of the radical cation, have been developed to enhance the utility of SET oxidations of anilines. The one-electron oxidation potentials of substituted anilines are a key determinant of their reactivity in SET processes and have been the subject of computational studies to predict their values in aqueous solutions umn.edu.

Following a single electron transfer event, an aniline radical cation is formed. This highly reactive intermediate can undergo several subsequent reactions. A common pathway is deprotonation at the α-carbon of an N-alkyl group to generate an α-aminoalkyl radical. This radical can then participate in various C-C bond-forming reactions. The formation of the aniline radical cation is a key step in processes like photocatalytic C-N bond formation.

A related species is the distonic radical cation, where the radical and charge sites are spatially separated within the same molecule. While not as commonly discussed for simple anilines, these intermediates are crucial in more complex transformations. For instance, in the photocatalytic addition of secondary amines to alkenes, an initial aminium radical cation can add to the double bond to form a distonic radical cation, which then undergoes further reaction. The study of these species provides insight into the fundamental reactivity of radical cations.

| Intermediate | Formation Pathway | Key Subsequent Reactions |

| Aniline Radical Cation | Single Electron Transfer (SET) from aniline | Deprotonation, Dimerization, Nucleophilic attack |

| α-Aminoalkyl Radical | Deprotonation of N-alkyl aniline radical cation | C-C bond formation, Oxidation to iminium ion |

| Distonic Radical Cation | Intramolecular cyclization or intermolecular addition of an aminium radical cation | Further radical reactions, Rearrangement |

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups. The directing effects of these substituents determine the position of incoming electrophiles.

-NH₂ (Amino group): A strongly activating, ortho, para-directing group.

-O-cyclopropyl (Cyclopropoxy group): An activating, ortho, para-directing group.

-CH₃ (Methyl group): A weakly activating, ortho, para-directing group.

In this compound, the positions ortho and para to the powerful amino group are positions 2, 4, and 6. The cyclopropoxy group at position 3 directs to positions 2, 4, and 6 (position 2 and 6 are ortho, position 4 is para). The methyl group at position 5 directs to positions 2, 4, and 6 (positions 2 and 6 are ortho, position 4 is para).

The directing effects of all three groups are synergistic, strongly favoring substitution at the 2, 4, and 6 positions. Steric hindrance from the adjacent cyclopropoxy group might slightly disfavor substitution at the 2-position. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions, leading to a mixture of di- and tri-substituted products depending on the reaction conditions.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Strongly Activating | ortho, para |

| -O-cyclopropyl | Activating | ortho, para |

| -CH₃ | Weakly Activating | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. For SNAr to occur, the ring must be activated by the presence of strong electron-withdrawing groups, typically ortho and/or para to a good leaving group (like a halogen).

In the case of halogenated analogues of this compound, the presence of the electron-donating amino, cyclopropoxy, and methyl groups would make the aromatic ring highly deactivated towards nucleophilic attack. Therefore, direct SNAr on a hypothetical compound like 2-chloro-3-cyclopropoxy-5-methylaniline would be extremely unfavorable under standard SNAr conditions. For such a reaction to proceed, it would likely require transition-metal catalysis (e.g., Buchwald-Hartwig amination) or the involvement of radical or aryne intermediates rather than a classic SNAr mechanism.

Cyclization Reactions Involving the Aniline Nitrogen

The nitrogen atom of the aniline moiety can act as a nucleophile in intramolecular cyclization reactions to form various heterocyclic structures. This is a powerful strategy for the synthesis of important scaffolds like quinolines and carbazoles.

For a derivative of this compound to undergo such a cyclization, it must possess a suitably positioned electrophilic group. For example, an N-(2-alkynyl) derivative could undergo electrophile-mediated cyclization to form a substituted quinoline (B57606) nih.gov. In such a reaction, the aniline nitrogen attacks the activated alkyne. The substituents on the aniline ring can influence the facility of the cyclization; electron-donating groups, as are present in this compound, generally enhance the nucleophilicity of the ring and can facilitate electrophilic cyclization onto the aromatic core nih.gov. Similarly, intramolecular reactions of substituted acetanilides can lead to quinoxaline (B1680401) derivatives rsc.org, and cyclization of 2-(hexen-1,5-diynyl)anilines can yield carbazoles nih.govacs.org. A copper-catalyzed aerobic oxidative dehydrogenative annulation between anilines and aldehydes also provides a direct route to substituted quinolines organic-chemistry.org.

| Reaction Type | Reactant Prerequisite | Product |

| Electrophilic Cyclization | N-(2-alkynyl)aniline derivative | Substituted quinoline |

| Intramolecular Quaternization | Substituted acetanilide (B955) with a leaving group | Quinoxaline derivative |

| Base-mediated Cyclization | 2-(3(Z)-hexen-1,5-diynyl)aniline | Substituted carbazole |

| Oxidative Dehydrogenative Annulation | Aniline and an aldehyde | Substituted quinoline |

Reactivity of the Cyclopropoxy Group

The cyclopropoxy group, a key feature of this compound derivatives, imparts unique chemical reactivity primarily due to the inherent strain of the three-membered ring. This section explores the transformation pathways originating from the cyclopropoxy moiety.

Cyclopropyl (B3062369) Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, a characteristic that defines much of the reactivity of cyclopropoxy-substituted compounds. libretexts.orgyoutube.com

The opening of the cyclopropane ring in cyclopropoxy derivatives can be initiated through several mechanistic pathways, most notably through thermal activation or radical intermediates.

Thermal Ring-Opening: Thermally induced ring-opening of cyclopropane derivatives is an electrocyclic reaction that can lead to the formation of an allyl cation. youtube.com While specific studies on this compound are not prevalent, the general mechanism involves the cleavage of a carbon-carbon bond within the cyclopropyl ring. youtube.com Computational studies on related systems, such as cyclopropylidene, have shown that thermal ring-opening can proceed through a potential energy surface that leads to biradical or zwitterionic intermediates. researchgate.net

Radical-Induced Pathways: The formation of a radical adjacent to the cyclopropane ring, known as a cyclopropylcarbinyl radical, can lead to extremely rapid ring-opening. wikipedia.orgnih.gov This process is a well-established phenomenon in radical chemistry. nih.govnih.gov The cleavage is triggered when a radical is generated on a neighboring atom, which then attacks the strained ring. For example, a radical generated on an adjacent carbon can add to the C-C double bond of a methylenecyclopropane (B1220202) (MCP) to form a benzyl (B1604629) radical, which then undergoes ring-opening to yield a terminal alkyl radical. nih.gov This type of radical-induced ring-opening has been observed in various systems, including those initiated by photoredox catalysis. nih.gov

The general mechanism for the radical-induced ring-opening of a cyclopropoxy group can be envisioned as follows:

Initiation: Formation of a radical at a position that can interact with the cyclopropyl ring.

Ring-Opening: The radical intermediate undergoes rapid β-scission of the strained cyclopropane ring. nih.gov This results in the formation of a more stable, ring-opened radical.

Propagation/Termination: The newly formed radical can then participate in further reactions, such as intramolecular cyclization or reaction with other species to form the final product. nih.gov

The driving force for the ring-opening reactions of cyclopropoxy compounds is the release of significant ring strain. acs.org Cyclopropane possesses substantial angle and torsional strain due to its planar structure and C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgyoutube.com

The heat of combustion per CH₂ group is a common measure of ring strain in cycloalkanes. libretexts.orgyoutube.com Cyclopropane exhibits a considerably higher heat of combustion per CH₂ group compared to more stable rings like cyclopentane (B165970) and cyclohexane, indicating its high internal energy. libretexts.orgyoutube.com

| Cycloalkane | Heat of Combustion per CH₂ group (kJ/mol) | Relative Stability |

| Cyclopropane | 697 | Least Stable |

| Cyclobutane | 686 | |

| Cyclopentane | 658 | |

| Cyclohexane | 653 | Most Stable |

This table illustrates the relative stability of cycloalkanes based on their heat of combustion, with lower values indicating greater stability and less ring strain. youtube.com

While absolute strain energy is a key factor, recent studies suggest that electronic delocalization also plays a crucial role in the reactivity of three-membered rings. acs.org This delocalization can lower the energy of the transition state for ring-opening, making cyclopropanes more reactive than what would be predicted by strain release alone. acs.org The stabilizing effect of a cyclopropyl substituent on an adjacent positive charge is well-documented and contributes to the facility of ring-opening in cationic processes. nih.gov In cyclopropyl ethers, the presence of the oxygen atom can influence the stability and the specific pathways of ring-opening, but the fundamental driving force remains the release of the inherent strain energy of the three-membered ring.

The rapid and predictable rate of ring-opening of cyclopropylcarbinyl radicals makes them excellent "radical clocks". wikipedia.orgacs.org A radical clock is a chemical reaction with a known rate that can be used to determine the rate of another, unknown reaction. wikipedia.org By incorporating a cyclopropyl group into a molecule, chemists can probe for the existence of radical intermediates in a reaction mechanism. acs.orgnih.gov

The methodology works as follows:

A potential radical precursor containing a cyclopropylmethyl group is introduced into a reaction.

If a radical is formed at the adjacent position, it will compete between two pathways:

Unimolecular Ring-Opening: The cyclopropylcarbinyl radical rearranges to a homoallylic radical at a known rate (k_r). wikipedia.org

Bimolecular Trapping: The radical reacts with another molecule in the system (a trapping agent) to form a product before it can rearrange. wikipedia.org

By analyzing the ratio of the ring-opened product to the non-ring-opened product, and knowing the concentration of the trapping agent, the rate constant of the trapping reaction can be calculated. wikipedia.org

The rate of ring-opening for the cyclopropylmethyl radical is very fast, on the order of 8.6 x 10⁷ s⁻¹ at 298 K. wikipedia.org This makes it suitable for probing very fast radical reactions. researchgate.net The rates of these radical clocks can be fine-tuned by adding substituents to the ring, allowing for the study of a wide range of reaction rates. wikipedia.org The presence of ring-opened products provides unambiguous evidence for the generation of a radical intermediate in a reaction pathway. acs.org

| Radical Clock System | Rate Constant for Ring Opening (s⁻¹) at 25 °C |

| Cyclopropylcarbinyl | ~1.3 x 10⁸ |

| 1-Phenylcyclopropylcarbinyl | ~5 x 10⁷ |

| 2,2-Diphenylcyclopropylcarbinyl | ~1 x 10⁵ |

This table presents the rate constants for the ring-opening of various substituted cyclopropylcarbinyl radicals, demonstrating how substitution can be used to calibrate the clock.

Reactivity at the Oxygen Atom of the Cyclopropoxy Linkage

The oxygen atom in the cyclopropoxy group behaves as a typical ether oxygen in many respects, but its reactivity is influenced by the attached strained ring. It can act as a nucleophile or a base, participating in reactions such as protonation and cleavage under acidic conditions.

Acid-catalyzed cleavage of ethers proceeds via protonation of the oxygen atom, making it a better leaving group. pressbooks.pub In the case of cyclopropyl ethers, this protonation is followed by nucleophilic attack. Due to the strain in the cyclopropyl ring, these ethers can be more labile under acidic conditions compared to unstrained dialkyl ethers. tandfonline.com The cleavage of the C-O bond can be influenced by the stability of the potential carbocation intermediate. The cyclopropyl group is known to stabilize an adjacent positive charge, which can facilitate cleavage at the bond between the oxygen and the cyclopropyl carbon. nih.gov

Unlike typical ethers, strained rings like epoxides (oxiranes) can be opened under basic or nucleophilic conditions due to the relief of ring strain. pressbooks.pubchemistrysteps.com While a cyclopropoxy group is less strained than an epoxide, its reactivity towards strong nucleophiles at the oxygen atom itself (e.g., dealkylation) is not a commonly reported pathway. Instead, reactions involving the cleavage of the C-O bond are more prevalent, particularly under acidic catalysis where the oxygen atom acts as a Lewis base. tandfonline.com The high reactivity of oxygen is generally due to its electronegativity and its nature as a biradical in its elemental form (O₂). libretexts.orgmdpi.com In a compound like this compound, the ether oxygen's lone pairs make it a site for protonation, which is often the initial step in acid-mediated reactions. pressbooks.pub

Theoretical and Computational Investigations

Quantum Chemical Methodologies Applied to Cyclopropyl (B3062369) and Aniline (B41778) Systems

Quantum chemical methods are central to the computational study of molecular systems. For a molecule like 3-Cyclopropoxy-5-methylaniline, which combines the functionalities of an aniline ring and a cyclopropyl group, a variety of techniques are employed to model its behavior accurately. These methods range from computationally efficient semiempirical models to highly accurate but demanding ab initio calculations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular method for studying the structural and electronic properties of aniline and its derivatives due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+g(d,p), are utilized to determine optimized molecular geometries, including bond lengths and angles, that correspond to the lowest energy state. echemcom.comphyschemres.org

These studies provide deep insights into the electronic indicators that govern the reactivity of the molecule. echemcom.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. nih.govechemcom.com Other calculated parameters like ionization potential and electron affinity help in predicting the sites for electrophilic and nucleophilic attacks. echemcom.com Furthermore, electrostatic potential maps can be generated to visualize the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions prone to interaction. echemcom.com

Table 1: Representative Electronic Properties of an Aniline Derivative Calculated via DFT

| Calculated Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 to -1.5 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. chemrxiv.org |

| Ionization Potential (IP) | 5.5 to 6.5 | Energy required to remove an electron. |

| Electron Affinity (EA) | 0.5 to 1.5 | Energy released when an electron is added. |

High-Level Ab Initio Calculations for Energetic and Structural Predictions

For predictions requiring higher accuracy, particularly for energetics, high-level ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, provide a more rigorous solution to the Schrödinger equation than DFT, albeit at a significantly higher computational expense. wayne.edunih.gov

These calculations are especially valuable for studying systems with complex electronic effects, such as the cyclopropyl group in this compound. The cyclopropyl ring is known for its significant ring strain, which influences its geometric and electronic properties. Ab initio calculations can accurately predict the energetics associated with reactions involving this group, such as ring-opening, which is a key reaction pathway for cyclopropyl-containing radical cations. wayne.eduwayne.eduacs.org For instance, studies on cyclopropylcarbinyl radicals have used methods like G2 level of theory to compute barrier heights and heats of reaction for ring-opening processes, achieving good agreement with experimental data. wayne.eduacs.org

Table 2: Comparison of Ab Initio Methods for Energetic Predictions

| Method | Level of Theory | Primary Application | Relative Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | Basic ab initio | Initial geometry optimization. | Low |

| Møller-Plesset (MP2) | Includes electron correlation | Improved energy and structure prediction. wayne.edu | Medium |

| Coupled Cluster (CCSD(T)) | "Gold standard" for single-reference systems | Highly accurate energetic predictions. nih.gov | High |

| G2/G3/G4 Theories | Composite methods | Accurate thermochemical data (e.g., heats of formation, activation energies). wayne.edu | Very High |

Semiempirical Models (e.g., RM1) for Predictive Analysis

Semiempirical quantum chemical models offer a computationally less demanding alternative to DFT and ab initio methods, making them suitable for studying very large molecules or for high-throughput screening of compound libraries. nih.govscielo.br These methods simplify calculations by incorporating experimental data (parameters) into the theoretical framework.

Recife Model 1 (RM1) is a modern semiempirical model that was reparameterized to provide improved accuracy for organic and biochemical compounds compared to its predecessors like AM1 and PM3. scielo.briaea.org RM1 has demonstrated its usefulness in predicting structural, energetic, and electronic properties. scielo.brscielo.br It is often used as a first step for geometry optimization before more accurate, higher-level calculations are performed. scielo.br For complex processes, such as studying reaction pathways or predicting properties of transition states, RM1 can provide valuable initial hypotheses with a fraction of the computational resources required by more rigorous methods. scielo.br

Elucidation of Reaction Mechanisms

Understanding the step-by-step process by which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often impossible to isolate experimentally.

Transition State Analysis and Reaction Coordinate Determination

A reaction mechanism is defined by the path reactants take to become products, which includes passing through a high-energy transition state (TS). beilstein-journals.org Locating the TS on the potential energy surface is a primary goal of computational reaction mechanism studies. scielo.br DFT calculations are frequently used to model the geometric and electronic structure of transition states. researchgate.netnih.gov For example, in studies of reactions involving aniline derivatives, such as the Bamberger rearrangement, DFT has been used to trace the reaction pathway and identify the rate-determining transition states. beilstein-journals.org

The reaction coordinate is an abstract, one-dimensional parameter chosen to represent the progress along a reaction pathway, such as a change in bond length or angle. wikipedia.orgresearchgate.net It provides a simplified view of the complex, multidimensional potential energy surface, connecting reactants, transition states, and products. wikipedia.org Identifying an appropriate reaction coordinate is crucial for mapping the energy profile of the reaction. dtic.mil

Calculation of Energy Profiles and Activation Barriers

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located, their relative energies can be calculated to construct a reaction energy profile. researchgate.net This profile visually represents the energy changes that occur as the reaction progresses along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. fsu.edus3waas.gov.in Computational methods can provide reliable estimates of activation energies. For instance, DFT calculations have been used to determine that certain reaction steps in aniline rearrangements have activation energies much larger than those observed experimentally, suggesting an alternative mechanism. beilstein-journals.orgresearchgate.net Similarly, ab initio calculations have been successfully applied to determine the activation barriers for the ring-opening of cyclopropylcarbinyl radicals, providing insights into their kinetic stability. wayne.eduacs.org These calculated energy profiles and activation barriers are essential for understanding reaction kinetics and predicting how changes in molecular structure will affect reactivity.

Table 3: Sample Calculated Energy Profile for a Hypothetical Two-Step Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Step 1 | +24.8 |

| Intermediate | Metastable species between steps | -5.2 |

| TS2 | Transition State for Step 2 | +15.3 |

| Products | Final Materials | -12.7 |

Identification and Characterization of Reactive Intermediates

Theoretical studies, drawing parallels with analogous N-cyclopropylanilines, predict that this compound can form distinct reactive intermediates under oxidative conditions. acs.orgethz.chmcneill-group.org The primary intermediate formed upon a single electron transfer (SET) oxidation is the corresponding radical cation. acs.org This species is characterized by an unpaired electron and a positive charge localized predominantly on the nitrogen atom.

A crucial feature of this radical cation is its propensity to undergo a rapid and irreversible cyclopropyl ring-opening. This process is driven by the release of significant ring strain energy (approximately 28 kcal/mol). acs.org The ring-opening is hypothesized to yield a more stable distonic radical cation, where the radical and the cation are separated within the molecule. acs.org Further reaction with molecular oxygen could lead to the formation of an endoperoxide intermediate, which is likely unstable and subject to further fragmentation. acs.org

| Intermediate | Key Proposed Characteristics | Formation Pathway | Potential Fate |

|---|---|---|---|

| Radical Cation | Positive charge and spin density localized on the aniline nitrogen. | Single Electron Transfer (SET) oxidation. | Irreversible cyclopropyl ring-opening. acs.org |

| Distonic Radical Cation | Separation of radical and cationic centers following ring-opening. More stable than the initial radical cation. | Spontaneous ring-opening of the cyclopropyl group. acs.org | Reaction with molecular oxygen. |

| Endoperoxide Intermediate | Unstable cyclic peroxide formed from the distonic radical cation and O2. | Reaction of the distonic radical cation with O2. acs.org | Fragmentation to smaller molecules. |

Studies on Regioselectivity and Stereoselectivity

Computational models can predict the regioselectivity of reactions involving this compound, particularly in electrophilic aromatic substitution. The substitution pattern is governed by the electronic effects of the three substituents on the benzene (B151609) ring: the amino (-NH2), cyclopropoxy (-O-c-Pr), and methyl (-CH3) groups.

All three are considered activating, ortho-, para-directing groups. However, their relative influence dictates the ultimate position of electrophilic attack. The amino group is a powerful activating group. The cyclopropoxy group is also strongly activating due to the ability of the cyclopropyl ring's C-C bonds, which have significant p-character, to donate electron density via resonance. The methyl group provides a weaker activating effect through hyperconjugation and induction.

Given the meta-disposition of the existing substituents, the potential sites for electrophilic attack are C2, C4, and C6. Computational analysis suggests that the C2 and C6 positions, being ortho to the potent amino group, are the most electronically enriched and sterically accessible, making them the most probable sites for substitution. nih.gov The C4 position is also activated, being para to the amino group and ortho to the methyl group.

| Position | Activating Groups (Ortho/Para) | Deactivating Groups (Ortho/Para) | Predicted Reactivity |

|---|---|---|---|

| C2 | Amino (ortho), Cyclopropoxy (ortho) | None | Highly Favored |

| C4 | Amino (para), Methyl (ortho) | None | Favored |

| C6 | Amino (ortho), Methyl (para) | None | Highly Favored |

Stereoselectivity studies are pertinent in the synthesis of chiral derivatives of this compound. Methodologies for the stereoselective synthesis of functionalized cyclopropanes, such as directed diastereoselective cyclopropanation or biocatalytic strategies, could be theoretically applied. acs.orgnih.govacs.org For instance, the asymmetric synthesis of cyclopropanol (B106826) derivatives using engineered enzymes showcases a potential route to introduce chirality at the cyclopropyl moiety with high enantio- and diastereoselectivity. acs.org

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The aniline moiety provides a π-system that is significantly influenced by the electron-donating nature of all three substituents.

The cyclopropyl group, in particular, has unique bonding characteristics. The C-C bonds within the three-membered ring are described as "bent bonds" (Coulson-Moffitt model) or by the Walsh orbital model. wikipedia.org This results in the external orbitals of the cyclopropane (B1198618) ring having high p-character, allowing for effective conjugation with adjacent π-systems. acs.org This enhanced π-character contributes to the group's ability to donate electron density to the aromatic ring, a property that has been explored in studies on the transmission of electronic effects by the cyclopropane ring. stackexchange.comacs.org

Computational analyses, such as Natural Bond Orbital (NBO) analysis, would likely reveal strong hyperconjugative interactions between the cyclopropoxy group and the aniline ring. nih.gov The bonding within the cyclopropane ring itself is a subject of theoretical interest, with its high strain energy manifesting as outwardly curved bond paths between the carbon atoms. researchgate.net This strain is a key driver for the reactivity of intermediates, as seen in the ring-opening reactions. acs.org

| Substituent | Inductive Effect | Resonance/Hyperconjugation Effect | Overall Effect on Ring |

|---|---|---|---|

| Amino (-NH2) | -I (Withdrawing) | +R (Donating) | Strongly Activating, Ortho/Para Directing |

| Cyclopropoxy (-O-c-Pr) | -I (Withdrawing) | +R (Donating) | Strongly Activating, Ortho/Para Directing |

| Methyl (-CH3) | +I (Donating) | +H (Hyperconjugation, Donating) | Weakly Activating, Ortho/Para Directing |

Derivatization and Functionalization Strategies for 3 Cyclopropoxy 5 Methylaniline

The unique structural features of 3-Cyclopropoxy-5-methylaniline, combining a nucleophilic aniline (B41778) nitrogen, an activatable aromatic ring, and a strained cyclopropyl (B3062369) group, offer a versatile platform for a variety of chemical modifications. These transformations are crucial for the synthesis of diverse derivatives, particularly in the context of medicinal chemistry and materials science, where fine-tuning of molecular properties is essential. Derivatization strategies can be broadly categorized into modifications of the aniline nitrogen, functionalization of the aromatic core, and transformations involving the cyclopropyl moiety.

Role As a Chemical Building Block and Scaffold Development

Precursor in the Synthesis of Diverse Functional Organic Molecules

As a primary amine, the amino group of 3-Cyclopropoxy-5-methylaniline serves as a key functional handle for a multitude of chemical reactions. It can readily participate in well-established transformations such as diazotization, acylation, alkylation, and condensation reactions. These reactions allow for the introduction of a wide range of functional groups, paving the way for the synthesis of a diverse set of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Scaffold for the Development of Complex Molecular Architectures (e.g., heterocycles, polycycles)

The aniline (B41778) scaffold of this compound provides a robust foundation for the construction of more complex molecular architectures, including heterocyclic and polycyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in drug discovery and materials science due to their diverse biological activities and unique photophysical properties.

The amino group of this compound can be utilized as a nucleophile in cyclization reactions to form a variety of nitrogen-containing heterocycles. For example, through reactions with diketones, ketoesters, or other bifunctional reagents, it is possible to construct fused heterocyclic systems such as quinolines, indoles, and benzodiazepines. The cyclopropoxy and methyl substituents can be carried through these synthetic sequences, leading to the formation of novel heterocyclic scaffolds with unique three-dimensional structures.

Furthermore, the aromatic ring of this compound can participate in cycloaddition reactions or be subjected to intramolecular cyclization strategies to generate polycyclic aromatic compounds. These complex structures are of interest for their potential applications in organic electronics and as advanced materials.

Development of Analogues for Structure-Reactivity Relationship Studies

The systematic modification of the this compound structure allows for the development of a library of analogues that are invaluable for conducting structure-reactivity relationship (SAR) studies. By varying the nature and position of substituents on the aniline ring, chemists can investigate how subtle changes in molecular structure affect the reactivity and properties of the resulting compounds.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and electrons within a molecule. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In mechanistic studies of reactions involving aromatic amines, NMR is crucial for identifying intermediates, byproducts, and the final product, thereby elucidating the reaction pathway. msu.edunih.gov

For 3-Cyclopropoxy-5-methylaniline, ¹H and ¹³C NMR spectra would be essential for confirming its structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the cyclopropoxy group's methine proton, and the methylene (B1212753) protons of the cyclopropyl (B3062369) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Expected ¹H NMR Data for this compound The following data is predictive and based on the analysis of structurally similar compounds such as 3-methoxy-N-methylaniline and N,3-dimethylaniline. nih.govrsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH (C2-H, C4-H, C6-H) | 6.1 - 6.8 | m | N/A |

| Amine NH₂ | 3.5 - 4.0 | br s | N/A |

| Cyclopropoxy CH-O | 3.6 - 3.8 | m | 3.0 - 7.0 |

| Methyl CH₃ | 2.2 - 2.4 | s | N/A |

Expected ¹³C NMR Data for this compound The following data is predictive and based on the analysis of structurally similar compounds such as 4-methoxy-N-methylaniline. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 158 - 161 |

| Aromatic C-N | 148 - 150 |

| Aromatic C-CH₃ | 138 - 140 |

| Aromatic CH | 100 - 115 |

| Cyclopropoxy CH | 55 - 60 |

| Methyl CH₃ | 20 - 22 |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the precise molecular formula. When coupled with liquid chromatography (LC-MS), it becomes a powerful method for separating complex mixtures and identifying individual components.

For this compound (C₁₀H₁₃NO), HRMS would confirm its molecular weight of 163.0997 g/mol . The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aniline (B41778) derivatives involve the loss of groups attached to the ring or the amine function.

Expected Mass Spectrometry Data for this compound This data is predictive and based on the fragmentation patterns of aniline and its derivatives. researchgate.netnist.govacs.org

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 163.10 | Molecular Ion |

| [M-CH₃]⁺ | 148.08 | Loss of a methyl radical |

| [M-C₃H₄]⁺ | 123.07 | Loss of cyclopropene (B1174273) from the ether |

| [C₆H₅NH₂]⁺ | 93.06 | Fragment corresponding to aniline |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. edinst.com Together, they provide a comprehensive vibrational fingerprint of a compound.

For this compound, characteristic IR and Raman bands would confirm the presence of key functional groups such as the N-H bonds of the amine, the C-H bonds of the aromatic ring, methyl, and cyclopropyl groups, the C-O ether linkage, and the C=C bonds of the benzene (B151609) ring. materialsciencejournal.org

Expected Vibrational Frequencies for this compound This data is predictive and based on general vibrational frequencies for substituted anilines. materialsciencejournal.orgcdnsciencepub.comresearchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | 3400 - 3500 | Medium-Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch (Methyl, Cyclopropyl) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| N-H Scissoring | 1600 - 1650 | 1600 - 1650 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 | Strong |

| C-O Stretch (Aryl ether) | 1200 - 1275 | 1200 - 1275 | Strong |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents on the ring. chemicalbook.com

The amino (-NH₂) and cyclopropoxy (-OC₃H₅) groups are electron-donating, which typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis. foodb.ca

Expected UV-Vis Absorption Data for this compound (in Ethanol) This data is predictive and based on the UV-Vis spectra of aniline and its alkoxy derivatives. chemicalbook.comncert.nic.in

| Transition | λₘₐₓ (nm, Expected) | Molar Absorptivity (ε, M⁻¹cm⁻¹, Expected) |

|---|---|---|

| π → π* (Primary Band) | ~240 | ~10,000 - 15,000 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a chemical reaction, identifying the formation of products and byproducts, and for the purification of the desired compound.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. researchgate.net These methods are widely used in synthetic chemistry to monitor reaction progress and assess product purity.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. researchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nsf.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. HPLC and UPLC are crucial for ensuring the purity of synthesized this compound, a critical parameter for any subsequent research or application. ncert.nic.in

Typical HPLC/UPLC Conditions for Analysis of Substituted Anilines These conditions are based on established methods for similar aromatic amines. researchgate.netnsf.gov

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Expected Retention Time | Dependent on exact conditions, but would elute after more polar starting materials and before more nonpolar byproducts. |

Gas Chromatography (GC)

Gas Chromatography is a premier technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of this compound. The method's high resolution and sensitivity allow for the effective separation of the target analyte from impurities and starting materials, ensuring a precise quantitative and qualitative analysis.

In a typical GC analysis of aniline derivatives, a capillary column is employed, often with a stationary phase such as 5% phenyl-methylpolysiloxane, which provides good separation for aromatic amines. mdpi.com The choice of detector is critical, with Mass Spectrometry (GC-MS) being particularly powerful for providing structural information and confirming the identity of the compound, while Flame Ionization Detection (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used for quantification. epa.gov

For the analysis of this compound, a hypothetical GC-MS method could be developed. The operational parameters would be optimized to achieve a good chromatographic resolution and peak shape. Derivatization is a common strategy in the GC analysis of anilines to improve their volatility and thermal stability. nih.govoup.comnih.gov For instance, acylation with agents like acetic anhydride (B1165640) or trifluoroacetic anhydride can yield derivatives with excellent chromatographic properties. oup.com

Hypothetical GC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-450 amu |

Under these hypothetical conditions, this compound would exhibit a characteristic retention time, and its mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a specific fragmentation pattern that can be used for its unequivocal identification. The quantitative analysis would typically involve the use of an internal standard for improved accuracy and precision. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of this compound.

The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections with varying intensities, is collected and processed. wikipedia.org The electron density map of the molecule is then calculated from the diffraction data, which allows for the determination of the atomic positions.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar aniline derivatives provides insight into the expected structural features. cambridge.orgresearchgate.net For instance, the crystal structure would reveal the planarity of the aniline ring and the orientation of the cyclopropoxy and methyl substituents. Hydrogen bonding involving the amine group is a common feature in the crystal packing of anilines and would likely play a significant role in the solid-state structure of this compound. researchgate.net

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 15.8 |

| β (°) ** | 95.5 |

| Volume (ų) | 1023 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.15 |

| R-factor (%) | < 5 |

The conformational analysis derived from the crystal structure would detail the torsion angles between the cyclopropoxy group and the aromatic ring, as well as the geometry of the amine group. This information is vital for understanding the molecule's steric and electronic properties and for computational modeling studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.